molecular formula C25H21NO2 B2377746 3-benzoyl-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866589-61-9

3-benzoyl-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2377746
CAS RN: 866589-61-9
M. Wt: 367.448
InChI Key: FNMZWOGHDWDSKI-UHFFFAOYSA-N
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Description

3-benzoyl-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as BMQ, is a chemical compound that belongs to the quinoline family. It is a yellow crystalline powder and has been extensively studied due to its potential medicinal properties. BMQ has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Scientific Research Applications

Photochemical Properties

Studies have revealed the photochromic properties of quinoline derivatives, such as the 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one, where the photochemical mechanism is based on the photoenolization process. The structural effects on the gamma-hydrogen transfer rate and biradical decay are crucial for understanding the photochromic performances of these compounds. This research can be instrumental in developing new materials with specific photoresponsive behaviors (Aloïse et al., 2006).

Synthesis and Crystal Structure Analysis

The synthesis of novel isoxazolequinoxaline derivatives has been detailed, showcasing their potential in industrial and pharmaceutical applications. The structural analysis, including DFT calculations, Hirshfeld surface analysis, and molecular dynamics, provides a comprehensive understanding of their stability and interactions, which can be pivotal in drug design and material science (Abad et al., 2021).

Catalysis

Research on pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the utility of quinoline derivatives in catalysis. These catalysts' preparation and their application in organic synthesis highlight the potential of quinoline derivatives in facilitating various chemical transformations (Facchetti et al., 2016).

Photochromism and Biological Activity

Quinoline derivatives also exhibit photochromic properties in addition to their potential biological activities. The study of new 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones provided insights into their photoreversible photochromic properties under anaerobic conditions, which could have implications for developing new photoresponsive drugs or materials (Larina et al., 2010).

properties

IUPAC Name

3-benzoyl-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2/c1-17-7-6-8-19(13-17)15-26-16-22(24(27)20-9-4-3-5-10-20)25(28)21-14-18(2)11-12-23(21)26/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMZWOGHDWDSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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